molecular formula C13H15NO3 B5518703 2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)-

2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)-

Cat. No.: B5518703
M. Wt: 233.26 g/mol
InChI Key: JAIFLOKONOVSRR-BQYQJAHWSA-N
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Description

2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- is a compound of significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butenoic acid backbone with a phenylamino group and an oxo group. Its unique configuration and functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- exerts its effects involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes, altering their activity. The oxo group can participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with various biological pathways, making it a versatile molecule for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-butenoic acid, 4-[[2-(1-methylethyl)phenyl]amino]-4-oxo-, (2E)- apart is its phenylamino group, which provides unique reactivity and interaction capabilities. This makes it particularly valuable for applications requiring specific molecular interactions.

Properties

IUPAC Name

(E)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIFLOKONOVSRR-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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